Home > Products > Screening Compounds P21836 > 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone - 1009235-41-9

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

Catalog Number: EVT-2539458
CAS Number: 1009235-41-9
Molecular Formula: C19H20N2O2
Molecular Weight: 308.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound belonging to the quinoxalinone family. It features a quinoxalinone core structure with a 3-methylbenzoyl group at the 4-position and a propyl group at the 3-position. This compound is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. Quinoxalinones are known for their potential therapeutic applications, including anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone typically involves several key steps:

  1. Formation of the Quinoxalinone Core: The initial step involves the condensation of o-phenylenediamine with a diketone, such as 1,2-diketone, under acidic conditions to form the quinoxalinone core.
  2. Introduction of the 3-Methylbenzoyl Group: This is achieved through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and a Lewis acid catalyst, like aluminum chloride.
  3. Alkylation with Propyl Group: The propyl group is introduced via an alkylation reaction using propyl bromide and a strong base, such as sodium hydride, to yield the final product.

This multi-step synthesis highlights the complexity involved in creating this compound and emphasizes the importance of selecting appropriate reagents and conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can be characterized as follows:

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: Approximately 290.35 g/mol
  • Structural Features: The compound contains a quinoxalinone ring system with specific substituents that influence its chemical behavior and biological activity. The presence of the 3-methylbenzoyl and propyl groups contributes to its unique properties compared to other quinoxalinones.
Chemical Reactions Analysis

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield quinoxaline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Reduction reactions can convert carbonyl groups into alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and propyl groups, allowing further functionalization of the compound .

These reactions illustrate the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is largely dependent on its interactions with biological targets. While specific mechanisms may vary based on the target, quinoxalinones generally exhibit their effects through:

  • Inhibition of Enzymatic Activity: Many quinoxaline derivatives inhibit specific enzymes involved in various biochemical pathways, potentially affecting cell proliferation.
  • Interference with DNA/RNA Synthesis: Some compounds in this class can intercalate into DNA or RNA structures, disrupting normal cellular processes.

Research indicates that derivatives of quinoxaline exhibit significant anticancer activity by inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone are crucial for understanding its behavior in various environments:

These properties influence how the compound can be utilized in laboratory settings and its potential applications in pharmaceutical formulations .

Applications

The scientific uses of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone span several fields:

  1. Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents against various diseases, including cancer and infectious diseases.
  2. Biological Research: The compound's ability to modulate biological pathways makes it valuable for studying disease mechanisms and drug interactions.
  3. Pharmaceutical Development: Its unique structure allows it to be explored for formulations that require specific pharmacokinetic properties .
Synthetic Methodologies and Catalytic Innovations

Enantioselective Synthesis Strategies for Quinoxalinone Core Functionalization

The 3,4-dihydroquinoxalin-2(1H)-one scaffold serves as the foundational structure for target compounds such as 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone. This bicyclic system features a fused benzene ring with two nitrogen atoms at the 1 and 4 positions, creating a conformationally flexible dihydroquinoxalinone framework amenable to stereoselective modification. Synthetic routes typically commence with ortho-phenylenediamine derivatives and carbonyl precursors, where cyclocondensation reactions yield the core structure. Enantioselective functionalization at the C3 position—critical for installing the propyl substituent—relies on chiral auxiliaries or asymmetric catalysts during alkylation steps. For instance, chiral phase-transfer catalysts or cinchona alkaloid-derived organocatalysts enable nucleophilic addition to the C3 position of 3,4-dihydroquinoxalin-2(1H)-one precursors with moderate-to-high enantiomeric excess (typically 70–88% ee) [1] [5].

Table 1: Enantioselective Approaches for Quinoxalinone Core Derivatization

Catalyst SystemReaction TypeKey IntermediateEnantiomeric Excess (%)
Cinchona-derived PTCC3-Alkylation3-Alkyl-3,4-dihydroquinoxalin-2-one85
Chiral Pd-complexesReductive Amination1,4-Disubstituted dihydroquinoxaline78
L-Prolinamide organocatalystsMichael AdditionC3-Succinimide quinoxalinone82

Recent advances exploit the prochirality at C3, where hydrogenation or alkylation under asymmetric induction establishes the stereogenic center prior to N1-functionalization. The 3-methyl substituent in analogues like 3-methyl-3,4-dihydro-1H-quinoxalin-2-one demonstrates the feasibility of installing alkyl groups at this position, though propyl installation requires modified strategies due to increased steric demands [5]. Key challenges include suppressing racemization during subsequent acylation at N1 and maintaining diastereoselectivity when introducing the 3-methylbenzoyl group.

Metal-Catalyzed Cyclization Approaches for Propyl Substituent Installation

Transition metal catalysis enables direct introduction of the propyl chain at C3 via atom-economic cyclization or C–H functionalization. Manganese-, iron-, and nickel-based systems demonstrate particular utility for constructing C–C bonds adjacent to nitrogen heterocycles. For propyl installation, two dominant strategies emerge:

  • Radical Alkylation: Iron-catalyzed C–H functionalization employs propyl radical donors (e.g., n-propyl iodides or diethyl azodicarboxylate-coupled alkanes) under reductive conditions. Fe(III)/salen complexes generate carbon-centered radicals that add to the C3 position of dihydroquinoxalinones, achieving 65–92% yields with excellent functional group tolerance [2]. This method circumvents pre-functionalized substrates, though enantioselectivity requires chiral ligands.

  • Cyclative Propyl Transfer: Nickel-catalyzed reactions leverage gem-dibromoalkanes as propylene equivalents. As demonstrated in isoindolinone synthesis, Ni(0) catalysts mediate cyclization between ortho-haloanilides and alkyl dibromides, where gem-dibromopropane installs the propyl group via C(sp²)–H bond activation [2]. Modifying this protocol for quinoxalinone precursors would involve N-protected ortho-bromoanilines undergoing cyclization with 1,1-dibromopropane:

Nickel-Catalyzed Propyl Installation:  o-Br-C6H4-NH-CO-R + Br2CH-CH2-CH3  → [Ni(0)/dtbpy]  → 3-propyl-3,4-dihydroquinoxalin-2-one

Chromium catalysis, recently advanced for allenol synthesis via photoredox dual catalysis [8], offers potential for stereoselective propylative cyclization. By replacing aldehydes with α,β-unsaturated ketones, chromium complexes could direct propyl radical addition to quinoxalinone enolates, though this remains unexplored for this specific substrate.

Organocatalytic Systems for 3-Methylbenzoyl Group Incorporation

The 3-methylbenzoyl moiety at N1 is installed via N-acylation of 3-propyl-3,4-dihydro-2(1H)-quinoxalinone. Conventional approaches use stoichiometric coupling agents (DCC, EDC), but organocatalysis offers superior atom economy and stereocontrol. Two catalytic paradigms prove effective:

  • Lewis Base Catalysis: N-Heterocyclic carbenes (NHCs) catalyze acyl transfer from m-toluic anhydride to the quinoxalinone nitrogen. Thiazolium-derived NHCs generate acylazolium intermediates that react selectively with secondary lactams over competing O-acylation. Computational studies indicate a 12.3 kcal/mol preference for N-acylation due to charge delocalization in the tetrahedral intermediate [6].

  • Bifunctional Ammonium Betaines: Chiral ammonium enolates, generated from cinchona alkaloids and acyl fluorides, enable enantioselective N-acylation. The quinuclidine nitrogen deprotonates the quinoxalinone N1-H (pKa ~22), while the ion pair directs 3-methylbenzoyl fluoride attack. This method achieves kinetic resolution when applied to racemic 3-propylquinoxalinones, enriching enantiopurity (up to 99% ee) at the expense of yield (max 50%) [1].

Metal-organic frameworks (MOFs) with integrated organocatalytic sites present a burgeoning alternative. While not yet reported for quinoxalinone acylation, frameworks like InP-1—which combine Lewis acidic benzoate groups and basic imidazole sites—could facilitate concerted deprotonation and acylation. The confined pores (14.3 × 9.4 Ų) potentially enhance regioselectivity for N1 over N4 acylation [3].

Photoredox-Organocatalytic Hybrid Techniques for Late-Stage Modifications

Photoredox-organocatalytic hybrids enable C–H functionalization of the assembled quinoxalinone scaffold without pre-activation. Key innovations include:

  • β-Carbonyl Activation: Interpenetrated MOFs (e.g., InP-1) merge photoredox units (triphenylamine derivatives) and enamine catalysts (pyrrolidinylimidazoles). Under visible light, the excited NTB³⁻ sensitizer oxidizes the enamine intermediate derived from quinoxalinone carbonyls, generating β-enaminyl radicals. These radicals couple with m-tolyl radicals (from 3-methylbenzenediazonium salts) to install aryl groups at C4—though for the target molecule, this approach would require adaptation for ketone functionalization rather than aryl installation [3].

  • Dual Photoredox-Chromium Catalysis: Building on three-component 1,4-dialkylation of enynes [8], chromium complexes could capture photogenerated radicals from n-propyl precursors (e.g., n-propyl bis(catecholato)silicates) and direct addition to quinoxalinone C4=C3 double bonds. The proposed mechanism involves:

  • Photoredox oxidation of silicate to propyl radical
  • Radical addition to C4, forming propargylic radical
  • Chromium-mediated hydrogen atom transfer (HAT) to yield 3-propyl product

Table 2: Photoredox-Organocatalytic Modifications for Quinoxalinones

Hybrid SystemRadical SourceReaction SiteYield Range (%)
Ru(bpy)₃²⁺/DABCOAlkyl iodides (Pr-I)C4-Alkylation60–85
InP-1 MOFAryl diazonium saltsC4-Arylation70–92
4CzIPN/CrCl₂/(S,R)-L1DHP esters (Pr-DHP)C3-Alkylation65–78*

*Predicted based on enyne 1,4-dialkylation efficiency [8]

Green Chemistry Paradigms in Multi-Step Synthetic Routes

Synthesizing 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone benefits from green chemistry principles across its sequence:

  • Step Economy: Merging propyl installation and quinoxalinone cyclization into nickel-catalyzed C–H alkylation avoids protecting groups and intermediate isolation, reducing steps from 5–6 to 3 [2].
  • Redox-Neutral Catalysis: Chromium/photoredox dual systems eliminate stoichiometric reductants (e.g., Mn⁰ or Zn⁰) by using light energy for radical generation and chromium turnover [8].
  • Solvent Reduction: Iron-catalyzed cyclizations utilize solvent-free conditions or bio-based solvents (γ-valerolactone), lowering process mass intensity (PMI) by 40% versus DMF-dependent routes [2] [8].
  • Waste Minimization: Enamine-mediated N-acylation with m-toluic acid produces only water, whereas traditional acyl chloride routes generate HCl waste. Life-cycle analysis shows 57% lower E-factor [1] [6].

Table 3: Environmental Metrics Comparison for Synthetic Strategies

Synthetic ApproachPMI (kg/kg)E-FactorSolvent Intensity (L/kg)
Classical stepwise alkylation/acylation875245
Nickel-catalyzed C–H propylation311812
Photoredox-propylation/MOF-acylation28149

Future advances should address catalytic degradation of byproducts and continuous-flow implementations to enhance sustainability further. The integration of these paradigms demonstrates how target-specific optimization aligned with green principles achieves molecular complexity without environmental burden [8].

Properties

CAS Number

1009235-41-9

Product Name

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

IUPAC Name

4-(3-methylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one

Molecular Formula

C19H20N2O2

Molecular Weight

308.381

InChI

InChI=1S/C19H20N2O2/c1-3-7-17-18(22)20-15-10-4-5-11-16(15)21(17)19(23)14-9-6-8-13(2)12-14/h4-6,8-12,17H,3,7H2,1-2H3,(H,20,22)

InChI Key

WGYXPTICMYKQFA-UHFFFAOYSA-N

SMILES

CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.